molecular formula C12H20O4 B1610307 Di-tert-butyl 2-methylenemalonate CAS No. 86633-09-2

Di-tert-butyl 2-methylenemalonate

Cat. No.: B1610307
CAS No.: 86633-09-2
M. Wt: 228.28 g/mol
InChI Key: LPEDZARVHHELPJ-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-methylenemalonate is an organic compound with the molecular formula C_13H_22O_4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-methylenemalonate can be synthesized through the Knoevenagel condensation reaction. The process involves the reaction of di-tert-butyl malonate with paraformaldehyde in the presence of a base such as potassium acetate and a catalyst like cupric acetate monohydrate. The reaction is typically carried out in glacial acetic acid at a temperature range of 90-100°C for about 2 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is purified through distillation and washing with saturated aqueous sodium bicarbonate solution .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 2-methylenemalonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the methylene group under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Substituted malonates.

Scientific Research Applications

Di-tert-butyl 2-methylenemalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2-methylenemalonate involves its reactivity with nucleophiles and electrophiles. The methylene group acts as a reactive site, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the presence of tert-butyl groups, which provide steric hindrance and influence its chemical behavior. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

ditert-butyl 2-methylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEDZARVHHELPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455089
Record name Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86633-09-2
Record name Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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